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Compound of Interest

Compound Name: Copper;titanium

Cat. No.: B14718268

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and professionals engaged in the machining of hybrid
titanium composite laminates (HTCLS).

Frequently Asked Questions (FAQS)

Q1: What are the primary challenges when machining hybrid titanium composite laminates?

Al: Machining HTCLs presents a unique set of challenges due to the dissimilar material
properties of the constituent layers. The primary difficulties include:

o Rapid Tool Wear: The abrasive nature of the reinforcing fibers (e.g., carbon or glass) in the
composite layers combined with the high strength and chemical reactivity of titanium at
elevated temperatures leads to accelerated tool wear.[1][2]

e Delamination: The layered nature of the composite is susceptible to delamination, which is
the separation of layers, during drilling or milling. This can be caused by the thrust force
exerted by the cutting tool.

e Burr Formation: The ductility of the titanium layers often results in the formation of burrs at
the exit of a cut, which can be difficult and costly to remove.[3]

o Thermal Damage: Titanium's low thermal conductivity traps heat in the cutting zone, which
can lead to thermal damage of the compaosite matrix, such as burning or melting, and can
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also negatively affect the titanium's microstructure.

e Poor Hole Quality: Achieving desired hole quality, including dimensional accuracy and good
surface finish, is challenging due to the different cutting behaviors of the titanium and
composite layers.[4]

Q2: What are the main mechanisms of tool wear when machining HTCLs?
A2: Tool wear in machining HTCLs is a complex phenomenon driven by several mechanisms:
» Abrasion: The hard reinforcing fibers in the composite abrade the cutting edge of the tool.[1]

« Adhesion: At the high temperatures generated during machining, titanium has a high
tendency to adhere to the tool material, leading to the formation of a built-up edge (BUE).
When this BUE breaks off, it can take tool material with it, causing chipping.[1]

« Diffusion: At elevated temperatures, there can be a diffusion of elements between the tool
and the titanium workpiece, leading to a weakening of the tool material.

o Chipping: The alternating layers of hard and soft materials can create intermittent cutting
forces, leading to micro-chipping of the cutting edge.[4]

Q3: How does delamination occur and what are the different types?

A3: Delamination is the separation of the composite layers and is a major concern in machining
HTCLs. It is primarily caused by the thrust force exerted by the drill or milling tool, which
exceeds the interlaminar fracture toughness of the composite. There are two main types of
delamination:

o Peel-up Delamination: Occurs at the entrance of the hole as the cutting tool pulls the top
layers of the composite upwards.

e Push-out Delamination: Occurs at the exit of the hole as the tool pushes the bottom layers of
the composite downwards without proper support.

Troubleshooting Guides
Troubleshooting Delamination
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Symptom

Possible Cause(s)

Recommended Solution(s)

Peel-up delamination at hole

entry

High helix angle on the drill bit,
causing a "pulling" action. Dull
cutting tool. High feed rate.

Use a drill with a lower helix
angle or a specialized drill
geometry (e.g., dagger drill).
Ensure the cutting tool is

sharp. Reduce the feed rate.

Push-out delamination at hole

exit

High thrust force. Lack of
backing support. Worn or

improper tool geometry.

Reduce the feed rate,
especially as the tool
approaches the exit. Use a
backing plate or sacrificial
material to support the exit
surface. Employ a drill with a
low point angle or a multi-facet
drill design to reduce thrust

force.

Interlaminar cracking around
the hole

Excessive cutting speed
leading to high temperatures
and thermal stresses. High
feed rate causing excessive

stress.

Optimize cutting speed to
minimize heat generation.
Reduce the feed rate to lower

cutting forces.

Troubleshooting Rapid Tool Wear
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Symptom

Possible Cause(s)

Recommended Solution(s)

Excessive flank wear

Abrasive wear from composite

fibers. High cutting speeds.

Use a tool with a wear-
resistant coating (e.g.,
diamond-like carbon - DLC).
Reduce the cutting speed.

Chipping of the cutting edge

Adhesion of titanium (BUE
formation and fracture).
Interrupted cutting forces due

to layered material.

Use a tool with a sharp cutting
edge and a positive rake
angle. Apply high-pressure
coolant to reduce adhesion.
Optimize feed rate to maintain

a consistent chip load.

Crater wear on the rake face

High temperatures and
chemical reaction with

titanium.

Use a tool material with high
thermal stability and low
reactivity with titanium (e.g.,
coated carbides). Employ
effective cooling strategies
(e.g., through-tool coolant,

cryogenic cooling).

Troubleshooting Burr Formation
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Symptom

Possible Cause(s)

Recommended Solution(s)

Large burr at the exit of the

titanium layer

High ductility and thermal
softening of titanium. Worn
cutting tool. High feed rate at

exit.

Use a sharp cutting tool with a
high rake angle. Reduce the
feed rate as the tool exits the
titanium layer. Employ a
secondary machining
operation (e.g., deburring).
Consider orbital drilling or
milling which can produce

smaller burrs.[5]

Irregular burrs

Inconsistent chip flow. Tool

chatter or vibration.

Optimize chip breaker
geometry and coolant
application. Ensure a rigid

setup to minimize vibration.

Troubleshooting Thermal Damage

Symptom

Possible Cause(s)

Recommended Solution(s)

Discoloration or charring of the

composite matrix

Excessive heat generation due
to high cutting speeds or
friction. Ineffective cooling.

Reduce cutting speed. Use a
sharp tool to minimize friction.
Employ high-pressure coolant
directed at the cutting zone.
Consider cryogenic cooling for

sensitive applications.

Heat-affected zone (HAZ) in

the titanium layer

Localized high temperatures.

Optimize cutting parameters to
reduce heat input. Use a tool
with high thermal conductivity

to help dissipate heat.

Data Presentation

Table 1: Influence of EDM Parameters on Machining HTCL (TiGr)[6][7]
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Material
) Tool Wear Surface
Peak Pulse Time Percent On- Removal
. Rate (TWR) Roughness
Current (A) (us) Time (%) Rate (MRR) .
) (mm3/min) (Ra) (pm)

(mm?3/min)
3 200 30 0.5 0.05 2.5
3 400 50 0.8 0.08 3.0
6 200 50 15 0.15 4.5
6 400 30 1.2 0.12 4.0
9 300 40 2.5 0.25 6.0

Table 2: Comparative Tool Wear in Drilling CFRP/Ti Stacks[2]

. . Flank Wear (um) L
Tool Material Tool Coating Chipping
after 100 holes
Tungsten Carbide Uncoated 150 Severe
Tungsten Carbide TIAIN 100 Moderate

Polycrystalline
Diamond (PCD)

Uncoated 50 Minimal

Table 3: Comparison of Drilling and Helical Milling of Ti-6Al-4V[4][6]

Surface
Machining Process Roughness (Ra) Burr Height (mm) Tool Wear
(um)
) o Significant flank and
Conventional Drilling 1.2-25 0.3-0.8
crater wear
Lower flank weatr,
Helical Milling 05-15 0.1-0.3

some edge rounding
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Experimental Protocols
Protocol 1: Drilling Experiment to Evaluate Delamination

Objective: To investigate the effect of drill geometry and cutting parameters on delamination in
HTCLs.

Materials and Equipment:

e CNC machining center

« Dynamometer to measure thrust force and torque

o HTCL workpiece

o Drill bits with varying geometries (e.g., standard twist drill, dagger drill, step drill)
e High-resolution camera or microscope for delamination measurement

e Backing plate (e.g., aluminum or sacrificial composite)

Procedure:

o Securely clamp the HTCL workpiece onto the dynamometer, which is mounted on the
machine table.

e Place a backing plate firmly against the exit surface of the workpiece.
« Install the first drill bit into the machine spindle.

o Set the desired cutting parameters (spindle speed and feed rate).

o Start the data acquisition for the dynamometer.

o Perform the drilling operation through the HTCL.

» Stop the data acquisition.
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o Carefully remove the workpiece and inspect the entry and exit holes for delamination using a
high-resolution camera or microscope.

o Measure the delamination factor (ratio of maximum delamination diameter to the hole
diameter).

» Repeat steps 3-9 for each drill geometry and combination of cutting parameters.

e Analyze the thrust force data and correlate it with the observed delamination.

Protocol 2: Milling Experiment to Assess Surface
Roughness and Tool Wear

Objective: To evaluate the influence of milling parameters on surface roughness and tool wear
when machining HTCLSs.

Materials and Equipment:

CNC milling machine

HTCL workpiece

End mills with different coatings (e.g., uncoated, TiAIN, DLC)

Surface profilometer

Tool maker's microscope or SEM for tool wear analysis

Procedure:

Securely fix the HTCL workpiece to the machine table.

Install the first end mill into the machine spindle.

Set the desired milling parameters (cutting speed, feed rate, axial and radial depth of cut).

Perform a series of milling passes on the workpiece.
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» After a predetermined cutting length, stop the machine and remove the workpiece.

e Measure the surface roughness of the milled surface using a surface profilometer at multiple
locations.

o Carefully remove the end mill and inspect the cutting edges for wear under a microscope or
SEM. Measure the flank wear land width.

o Repeat steps 2-7 for each type of end mill and combination of milling parameters.

» Plot the progression of tool wear and the corresponding changes in surface roughness.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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